1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine
Description
1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine (CAS: 769961-12-8) is a piperazine derivative featuring a benzyl group substituted with a chlorine atom at the 2-position and an amino group at the 5-position of the aromatic ring. This compound is synthesized with 95% purity, as noted in , and serves as a key intermediate in pharmaceutical research due to its structural versatility .
Properties
IUPAC Name |
4-chloro-3-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13/h2-3,8H,4-7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSUOEOSEAFRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzyl chloride and 4-methylpiperazine.
Nucleophilic Substitution: The 2-chloro-5-nitrobenzyl chloride undergoes a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-Chloro-5-nitro-benzyl)-4-methylpiperazine.
Reduction: The nitro group in 1-(2-Chloro-5-nitro-benzyl)-4-methylpiperazine is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be further reduced to modify the piperazine ring or the benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide can be used in polar solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield 1-(2-Chloro-5-nitroso-benzyl)-4-methylpiperazine, while substitution of the chlorine atom with a hydroxyl group may produce 1-(2-Hydroxy-5-amino-benzyl)-4-methylpiperazine.
Scientific Research Applications
1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely explored for their pharmacological activities. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, and biological relevance.
Structural and Electronic Comparisons
Key Observations:
- Substituent Position: The 2-Cl and 5-NH₂ arrangement in the target compound creates a unique electronic profile, balancing electron-withdrawing (Cl) and electron-donating (NH₂) effects. This contrasts with compounds like 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine, where substituents at the 3- and 5-positions alter steric and electronic interactions .
- In contrast, sulfonyl () or nitro groups () increase polarity or reactivity .
- Complexity: BM212 and the naphthaleneoxypropargyl derivative () feature bulky heterocyclic or extended alkyne chains, reducing solubility but enhancing target specificity .
Biological Activity
1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine, also known by its chemical name and CAS number 926213-47-0, is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 253.73 g/mol. Its structure features both aromatic and heterocyclic components, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃ |
| Molecular Weight | 253.73 g/mol |
| CAS Number | 926213-47-0 |
The biological activity of 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to inhibit various enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects in diseases such as cancer and other inflammatory conditions .
Interaction with Biological Macromolecules
This compound can bind to enzymes or receptors, altering their activity. For instance, it may modulate signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
Anticancer Activity
Research indicates that 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound has shown efficacy in inducing apoptosis through mechanisms involving the modulation of specific signaling pathways .
Case Studies
- In Vitro Studies : In studies involving human cancer cell lines, the compound exhibited a significant reduction in cell viability and induced apoptotic markers, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations revealed that the compound's action may involve the inhibition of survivin, a protein that plays a critical role in preventing apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to structurally similar compounds, 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine demonstrates unique properties due to its specific combination of functional groups. This uniqueness allows for versatile chemical modifications, enhancing its potential applications in drug development.
| Compound Name | Activity Type | Notes |
|---|---|---|
| (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone | Anticancer | Similar mechanism but different efficacy profiles |
| 2-Amino-2′-chloro-5-nitrobenzophenone | Antimicrobial | Different target interaction compared to the focus compound |
Therapeutic Applications
The therapeutic applications of this compound extend beyond oncology. Its anti-inflammatory properties suggest potential use in treating conditions characterized by excessive inflammation. Ongoing research is aimed at exploring these avenues further.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common approach includes:
- Step 1 : Functionalization of the benzyl chloride moiety via Buchwald-Hartwig amination to introduce the amino group .
- Step 2 : Alkylation of the piperazine ring using methylating agents (e.g., methyl iodide) under basic conditions (e.g., KCO) in aprotic solvents like DMF .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF for polar intermediates), and catalyst selection (e.g., Pd/C for cross-coupling) are critical. Yield improvements (>75%) are achievable by monitoring reaction progress via TLC or HPLC .
Q. What safety protocols should be followed during handling and storage of this compound?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as piperazine derivatives often cause irritation .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation. Avoid proximity to oxidizers due to potential exothermic reactions .
- Spill Management : Neutralize with sodium bicarbonate and absorb using vermiculite. Dispose via licensed hazardous waste facilities .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Solubility : Use shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO). Solubility in aqueous media is typically <1 mg/mL, necessitating co-solvents like PEG-400 for in vitro assays .
- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH, UV light). Monitor via LC-MS for hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges in piperazine substitution reactions be addressed during synthesis?
- Strategy : Use steric directing groups (e.g., tert-butoxycarbonyl, Boc) to block undesired positions. For example, Boc protection of the piperazine nitrogen prior to benzylation ensures selective alkylation at the 1-position .
- Catalysis : Employ transition-metal catalysts (e.g., Pd(OAc)) to enhance selectivity in cross-coupling steps. Kinetic studies (e.g., variable-temperature NMR) can identify intermediates guiding regioselectivity .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?
- Approach :
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .
- Structural Validation : Confirm compound identity via H/C NMR and HRMS to rule out impurities .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to validate target binding modes and identify confounding off-target interactions .
Q. What methodologies are recommended for assessing in vitro toxicity and environmental impact?
- Cytotoxicity : Use MTT assays on HepG2 cells with positive controls (e.g., doxorubicin). EC values <10 µM suggest high toxicity .
- Ecotoxicology : Follow OECD Guidelines 201 (algae growth inhibition) and 202 (Daphnia immobilization). Include QSAR models to predict biodegradability and bioaccumulation potential .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Workflow :
- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (ethyl, isopropyl), or electron-withdrawing (NO) groups at the 5-amino position .
- Biological Screening : Test analogs against target panels (e.g., GPCRs, kinases) using high-throughput screening (HTS).
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC values. Clustering analysis (e.g., PCA) identifies critical pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
